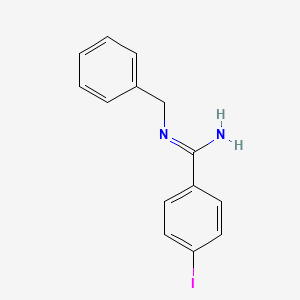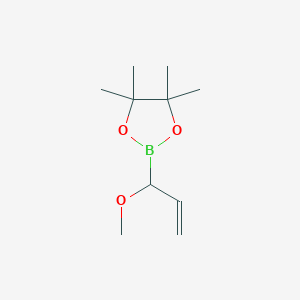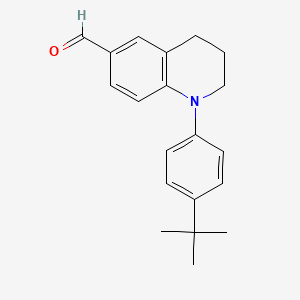
4-(Aminomethyl)-2-bromoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2-bromoaniline is an organic compound with the molecular formula C7H9BrN2 It consists of a benzene ring substituted with an amino group (NH2) and a bromine atom (Br) at the 2nd position, and an aminomethyl group (CH2NH2) at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-bromoaniline can be achieved through several methods. One common approach involves the bromination of 4-(Aminomethyl)aniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the reduction of 4-(Nitromethyl)-2-bromoaniline. The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form 4-(Aminomethyl)aniline by removing the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, sodium alkoxide for alkoxylation, and primary or secondary amines for amination. These reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-(Aminomethyl)-2-hydroxyaniline, 4-(Aminomethyl)-2-alkoxyaniline, and 4-(Aminomethyl)-2-aminoaniline.
Oxidation Reactions: Products include 4-(Nitrosomethyl)-2-bromoaniline and 4-(Nitromethyl)-2-bromoaniline.
Reduction Reactions: The major product is 4-(Aminomethyl)aniline.
科学的研究の応用
4-(Aminomethyl)-2-bromoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-(Aminomethyl)-2-bromoaniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes. The exact molecular targets and pathways involved vary depending on the specific context and application.
類似化合物との比較
4-(Aminomethyl)-2-bromoaniline can be compared with other similar compounds, such as:
4-(Aminomethyl)aniline: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoaniline: Lacks the aminomethyl group, reducing its potential for forming complex structures.
4-(Aminomethyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
特性
CAS番号 |
42580-43-8 |
|---|---|
分子式 |
C7H9BrN2 |
分子量 |
201.06 g/mol |
IUPAC名 |
4-(aminomethyl)-2-bromoaniline |
InChI |
InChI=1S/C7H9BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2 |
InChIキー |
XZROQRMSJUCXKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)



![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)






